molecular formula C22H21NO6 B2949658 3-(2,3-dimethoxyphenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one CAS No. 938026-07-4

3-(2,3-dimethoxyphenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one

Cat. No. B2949658
CAS RN: 938026-07-4
M. Wt: 395.411
InChI Key: OUYRMHOQJACUMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,3-dimethoxyphenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one, also known as Furocoumarin, is a naturally occurring compound found in various plants, including parsley, celery, and citrus fruits. Furocoumarin has been the subject of extensive scientific research due to its potential applications in medicine and agriculture.

Mechanism of Action

3-(2,3-dimethoxyphenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one exerts its biological effects through various mechanisms of action. In anti-inflammatory activity, this compound inhibits the production of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS. In antitumor activity, this compound induces apoptosis and inhibits cell proliferation. In antiviral activity, this compound inhibits viral replication by interfering with viral enzymes and proteins. In insecticidal and fungicidal activity, this compound disrupts the cell membrane and inhibits enzyme activity.
Biochemical and Physiological Effects:
This compound has been shown to have numerous biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to inhibit the growth of bacteria and fungi, such as Candida albicans and Aspergillus niger. In vivo studies have shown that this compound has anti-inflammatory effects in animal models of inflammation, such as carrageenan-induced paw edema in rats.

Advantages and Limitations for Lab Experiments

3-(2,3-dimethoxyphenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one has several advantages for lab experiments, including its availability, low cost, and ease of synthesis. This compound is also a natural compound, making it a potentially safer alternative to synthetic compounds. However, this compound has limitations, including its low solubility in water, which can make it difficult to use in certain experiments. This compound also has potential toxicity at high doses, which can limit its use in vivo.

Future Directions

There are several future directions for 3-(2,3-dimethoxyphenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one research. One direction is to investigate the potential use of this compound as a natural pesticide in agriculture. Another direction is to study the potential use of this compound as a treatment for skin diseases, such as psoriasis and vitiligo. Additionally, further research is needed to understand the mechanisms of action of this compound and to identify potential drug targets for this compound-based therapies.

Synthesis Methods

3-(2,3-dimethoxyphenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one can be synthesized using various methods, including the Pechmann condensation reaction, which involves the reaction of a phenol with a β-ketoester in the presence of a Lewis acid catalyst. Another method involves the use of the Knoevenagel reaction, which involves the reaction of a carbonyl compound with a methylene compound in the presence of a base catalyst. These methods have been used successfully to synthesize this compound in the laboratory.

Scientific Research Applications

3-(2,3-dimethoxyphenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one has been the subject of extensive scientific research due to its potential applications in medicine and agriculture. In medicine, this compound has been shown to have anti-inflammatory, antitumor, and antiviral properties. This compound has also been investigated for its potential use in treating skin diseases, such as psoriasis and vitiligo. In agriculture, this compound has been shown to have insecticidal and fungicidal properties, making it a potential alternative to synthetic pesticides.

properties

IUPAC Name

3-(2,3-dimethoxyphenyl)-2-(2-methoxyethylamino)furo[3,2-c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO6/c1-25-12-11-23-21-17(14-8-6-10-16(26-2)19(14)27-3)18-20(29-21)13-7-4-5-9-15(13)28-22(18)24/h4-10,23H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYRMHOQJACUMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=C(C2=C(O1)C3=CC=CC=C3OC2=O)C4=C(C(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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